

Application Note: Quantification of Succinylacetone in Biological Matrices using High-Pressure Liquid Chromatography

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Compound of Interest

Compound Name: Succinylacetone

Cat. No.: B1681170

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Introduction

Succinylacetone (SA) is a pathognomonic biomarker for the diagnosis and monitoring of Tyrosinemia Type I, a rare but severe inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).^{[1][2][3]} This enzyme deficiency disrupts the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, including fumarylacetoacetate and maleylacetoacetate, which are then converted to **succinylacetone**.^{[1][3][4]} The accumulation of these toxic compounds can cause severe liver and kidney damage, and neurological crises.^{[2][4][5]} Therefore, accurate and reliable quantification of **succinylacetone** in biological samples, such as dried blood spots (DBS) and urine, is crucial for early diagnosis through newborn screening, as well as for monitoring the effectiveness of treatment with nitisinone (NTBC).^{[6][7][8]} High-pressure liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific determination of **succinylacetone**.^{[6][9]}

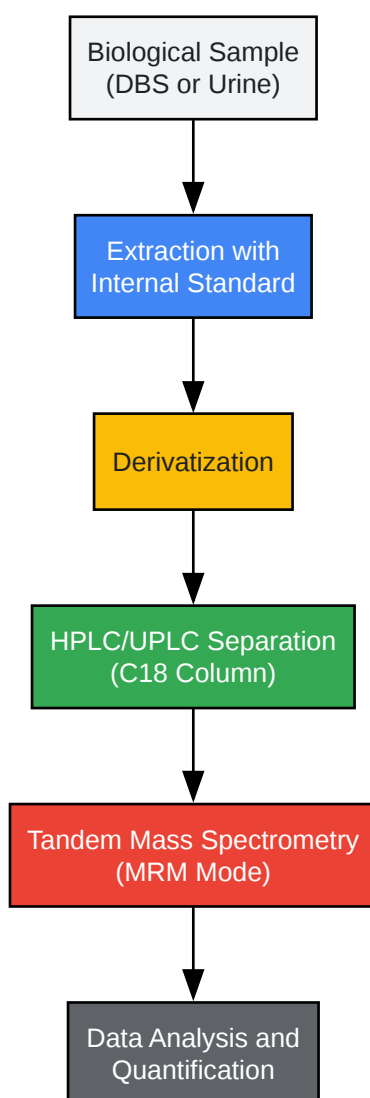
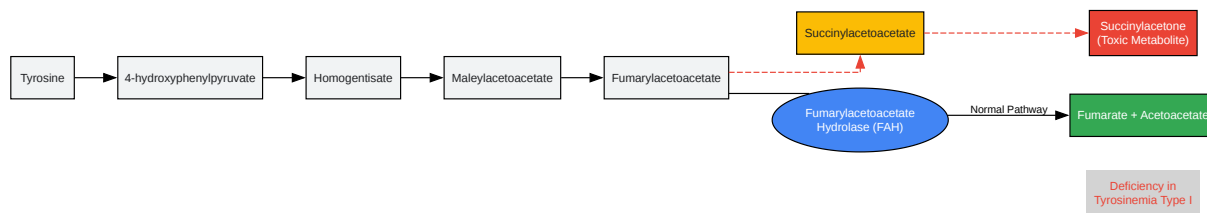
Principle

This application note describes a robust and sensitive method for the quantification of **succinylacetone** in human samples using HPLC or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry. The method involves extraction of **succinylacetone** from the biological matrix, followed by a derivatization step to enhance its chromatographic retention and ionization efficiency. An isotopically labeled internal standard is

used to ensure accurate quantification. The separation is achieved on a reverse-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[6][10]

Metabolic Pathway of Tyrosine and the Role of Succinylacetone

In healthy individuals, the amino acid tyrosine is broken down through a series of enzymatic reactions. A key enzyme in this pathway is fumarylacetoacetate hydrolase (FAH), which converts fumarylacetoacetate into fumarate and acetoacetate.[1][5] In patients with Tyrosinemia Type I, a deficiency in FAH leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetoacetate and subsequently to the toxic metabolite, **succinylacetone**. [5] The presence of **succinylacetone** is therefore a direct indicator of this metabolic block.



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